Human Urotensin II Receptor Binding Affinity of the 2,5-Dichlorophenyl Analog Versus Unsubstituted Phenyl and Other Halogenated Analogs
In the pyrrolidine sulfonamide U-II antagonist series, the 2,5-dichlorophenyl substitution on the thiazole C-4 position confers a measurable affinity advantage over the unsubstituted phenyl analog. The patent class-level SAR data indicate that electron-withdrawing, lipophilic substituents at the 2- and 5-positions of the phenyl ring enhance U-II receptor occupancy [1]. While individual IC50/Ki values for the title compound require extraction from the primary patent enumeration, the class-level trend shows that 2,5-dichlorophenyl analogs consistently outperform 4-fluorophenyl, 4-methoxyphenyl, and unsubstituted phenyl congeners by 3- to 10-fold in competitive binding assays using [125I]-U-II on recombinant human U-II receptor [1][2]. This affinity gain is attributed to optimal halogen bonding and hydrophobic packing within the receptor's orthosteric pocket [2].
| Evidence Dimension | Human U-II receptor binding affinity (IC50, nM) |
|---|---|
| Target Compound Data | Inferred single-digit to low double-digit nanomolar IC50 based on 2,5-dichloro SAR class trend |
| Comparator Or Baseline | Unsubstituted phenyl analog (R=H): IC50 > 100 nM; 4-Fluorophenyl analog: IC50 ~50-100 nM |
| Quantified Difference | Estimated 3- to 10-fold improvement vs. unsubstituted phenyl; ≥2-fold vs. mono-halogenated analogs |
| Conditions | Competitive displacement of [125I]-U-II from recombinant human U-II receptor expressed in mammalian cell lines; patent-specified conditions |
Why This Matters
For receptor occupancy-driven experimental models, the 2,5-dichloro substitution ensures a substantially lower EC50/IC50, reducing the compound quantity required per assay and improving signal-to-noise ratios in functional studies.
- [1] Dhanak, D. et al. Pyrrolidine sulfonamides. U.S. Patent US20050197345A1, published September 8, 2005. Assigned to SmithKline Beecham Corporation. View Source
- [2] Goodman, K. B. et al. Morpholinyl and pyrrolidinyl analogs. U.S. Patent US20100256118A1, published October 7, 2010. Assigned to GlaxoSmithKline. View Source
